

In-Depth Technical Guide: 3-(2-Fluorophenyl)cyclobutan-1-ol

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Compound of Interest

Compound Name: 3-(2-Fluorophenyl)cyclobutan-1-ol

Cat. No.: B2819650

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-(2-Fluorophenyl)cyclobutan-1-ol**, a fluorinated carbocyclic compound with potential applications in medicinal chemistry and drug discovery. While a specific CAS number for this compound is not publicly available, indicating its novelty, this document extrapolates its likely properties, synthesis, and biological relevance based on established chemical principles and data from closely related analogues. The cyclobutane scaffold is increasingly recognized for its ability to introduce three-dimensionality into drug candidates, potentially improving pharmacological properties. The introduction of a 2-fluorophenyl moiety can further modulate these properties through steric and electronic effects, making this compound a person of interest for further investigation.

Chemical Identity and Physicochemical Properties

While a dedicated CAS number for **3-(2-Fluorophenyl)cyclobutan-1-ol** has not been identified in public databases, its chemical structure and predicted properties can be defined. For reference, the CAS number for the related compound 3-(2-Chlorophenyl)cyclobutanol is 1182960-42-4.^[1]

Table 1: Predicted Physicochemical Properties of **3-(2-Fluorophenyl)cyclobutan-1-ol**

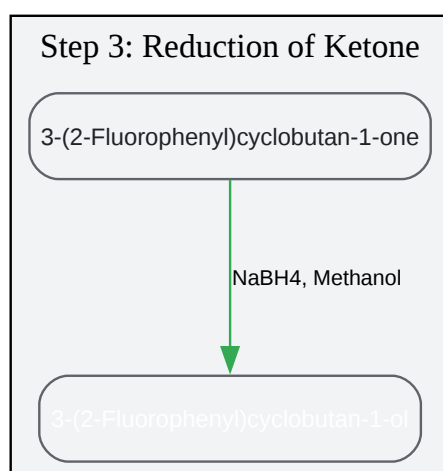
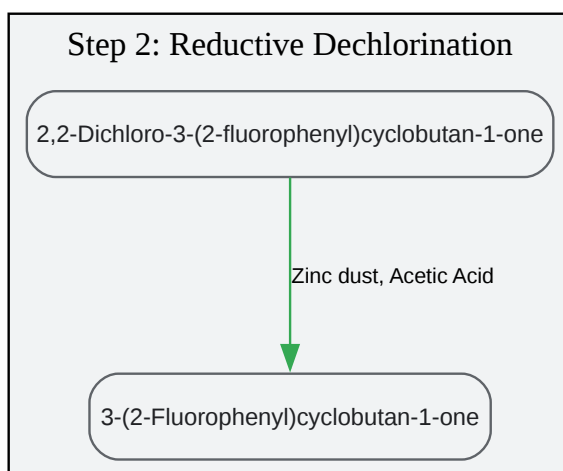
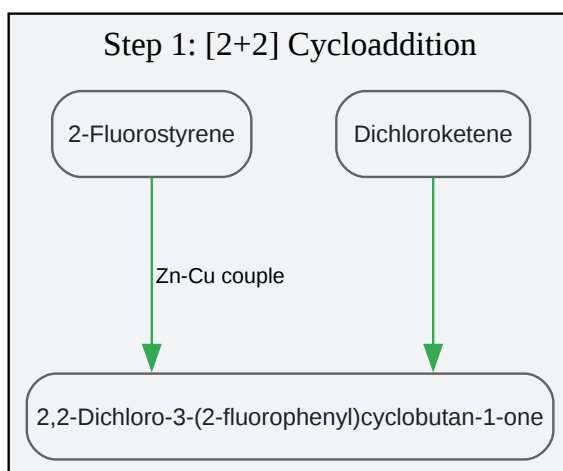
Property	Predicted Value	Notes and Relevant Compounds
Molecular Formula	C ₁₀ H ₁₁ FO	-
Molecular Weight	182.20 g/mol	-
Appearance	Colorless to light yellow liquid or low melting solid	Based on the appearance of cyclobutanol.[2][3]
Boiling Point	Not available	Likely to be similar to other phenylcyclobutanol derivatives.
Melting Point	Not available	-
Solubility	Soluble in organic solvents (e.g., DMSO, methanol, dichloromethane); low solubility in water.	General solubility for similar organic compounds.[2]
logP (Octanol/Water Partition Coefficient)	~2.5 - 3.5	Estimated based on the lipophilicity of the fluorophenyl and cyclobutane groups. Fluorinated trans-compounds have been found to be more lipophilic.[4]
pKa	~14-16 (for the hydroxyl group)	Typical pKa for a secondary alcohol.

Synthesis and Experimental Protocols

There is no specific literature detailing the synthesis of **3-(2-Fluorophenyl)cyclobutan-1-ol**. However, a plausible synthetic route can be proposed based on established methodologies for the preparation of substituted cyclobutane derivatives. A common and effective method involves the [2+2] cycloaddition reaction.[5][6]

Proposed Synthetic Pathway: [2+2] Cycloaddition

A potential synthetic route to **3-(2-Fluorophenyl)cyclobutan-1-ol** is outlined below. This pathway involves the cycloaddition of a ketene acetal with 2-fluorostyrene, followed by reduction of the resulting cyclobutanone.



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Caption: Proposed synthetic pathway for **3-(2-Fluorophenyl)cyclobutan-1-ol**.

Detailed Experimental Protocols

Step 1: Synthesis of 2,2-Dichloro-3-(2-fluorophenyl)cyclobutan-1-one

- To a stirred solution of 2-fluorostyrene (1.0 eq) and a zinc-copper couple (2.0 eq) in anhydrous diethyl ether, a solution of trichloroacetyl chloride (1.2 eq) in anhydrous diethyl ether is added dropwise at 0 °C under an inert atmosphere.
- The reaction mixture is then allowed to warm to room temperature and stirred for 12-18 hours.
- The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
- The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford the dichlorocyclobutanone.

Step 2: Synthesis of 3-(2-Fluorophenyl)cyclobutan-1-one

- To a solution of the 2,2-dichloro-3-(2-fluorophenyl)cyclobutan-1-one (1.0 eq) in glacial acetic acid, activated zinc dust (5.0 eq) is added portion-wise.
- The mixture is stirred vigorously at room temperature for 24 hours.
- The reaction mixture is filtered through a pad of celite, and the filtrate is diluted with water and extracted with diethyl ether.
- The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate and concentrated under reduced pressure.
- The crude product is purified by column chromatography to yield the desired cyclobutanone.

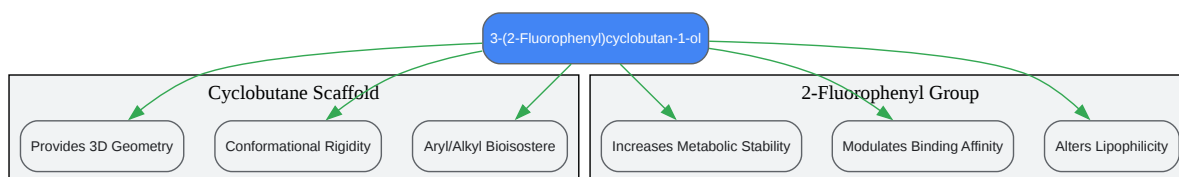
Step 3: Synthesis of **3-(2-Fluorophenyl)cyclobutan-1-ol**

- To a solution of 3-(2-fluorophenyl)cyclobutan-1-one (1.0 eq) in methanol at 0 °C, sodium borohydride (1.5 eq) is added portion-wise.
- The reaction mixture is stirred at room temperature for 2-4 hours.
- The reaction is quenched by the addition of acetone, and the solvent is removed under reduced pressure.
- The residue is taken up in water and extracted with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
- The final product, **3-(2-fluorophenyl)cyclobutan-1-ol**, is purified by column chromatography.

Potential Biological Activity and Drug Development Applications

The cyclobutane ring is a valuable scaffold in medicinal chemistry as it offers a rigid, three-dimensional structure that can serve as a bioisostere for other groups, such as phenyl rings or gem-dimethyl groups.^[5] The introduction of fluorine can further enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.

Rationale for Pharmacological Interest



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Caption: Key structural features influencing biological activity.

Potential Therapeutic Areas

While no specific biological activity has been reported for **3-(2-fluorophenyl)cyclobutan-1-ol**, related fluorinated and cyclobutane-containing molecules have shown promise in various therapeutic areas. For instance, fluorinated compounds are prevalent in oncology, and cyclobutane moieties are found in antiviral and anti-inflammatory agents. Further screening of this compound in relevant biological assays is warranted.

Conclusion

3-(2-Fluorophenyl)cyclobutan-1-ol represents a novel chemical entity with significant potential for application in drug discovery and development. This guide provides a foundational understanding of its likely chemical properties and a viable synthetic strategy. The unique combination of a rigid cyclobutane core and a metabolically robust fluorophenyl group makes it an attractive building block for the design of next-generation therapeutics. Further experimental investigation is necessary to fully characterize this compound and explore its pharmacological profile.

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